molecular formula C13H11ClO B1362864 1-(Chloromethyl)-4-phenoxybenzene CAS No. 4039-92-3

1-(Chloromethyl)-4-phenoxybenzene

Cat. No. B1362864
Key on ui cas rn: 4039-92-3
M. Wt: 218.68 g/mol
InChI Key: IATNZRYVIRYKDJ-UHFFFAOYSA-N
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Patent
US06352985B1

Procedure details

Thionyl chloride (13.34 g) was added to 4.06 g of 4-phenoxybenzyl alcohol, and the mixture was stirred at 80° C. for 3.5 hours. After the completion of the concentration, the reaction mixture was extracted with ethyl acetate and with water. The organic layer was concentrated to give 4.31 g of 4-phenoxybenzyl chloride.
Quantity
13.34 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[O:5]([C:12]1[CH:19]=[CH:18][C:15]([CH2:16]O)=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[O:5]([C:12]1[CH:19]=[CH:18][C:15]([CH2:16][Cl:3])=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
13.34 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
4.06 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(CO)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the completion of the concentration
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate and with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(CCl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.31 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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